N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with N-((1-tosylpyrrolidin-2-yl)methyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted analogs of the original compound.
Scientific Research Applications
N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It is employed in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide include:
- N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- N1-(3-bromophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- N1-(3-methylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-14-7-9-18(10-8-14)29(27,28)24-11-3-6-17(24)13-22-19(25)20(26)23-16-5-2-4-15(21)12-16/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJRSJRNGQCIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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